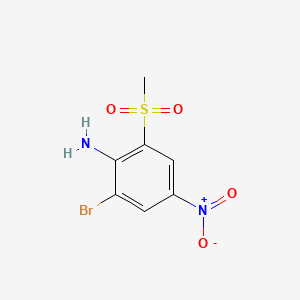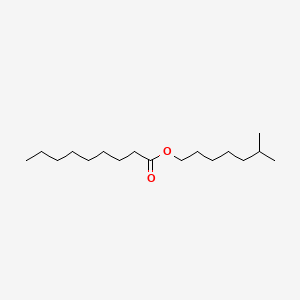
Isooctyl nonan-1-oate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isooctyl nonan-1-oate is an organic compound with the molecular formula C17H34O2. It is an ester formed from isooctyl alcohol and nonanoic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isooctyl nonan-1-oate can be synthesized through the esterification reaction between isooctyl alcohol and nonanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants into the ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, isooctyl alcohol and nonanoic acid, are mixed in the presence of an acid catalyst and heated to promote the reaction. The resulting ester is then purified through distillation or other separation techniques to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Isooctyl nonan-1-oate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester group.
Major Products Formed
Oxidation: Nonanoic acid and isooctyl alcohol.
Reduction: Isooctyl alcohol and nonanoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isooctyl nonan-1-oate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Industry: Applied in the production of lubricants, plasticizers, and surfactants.
Mecanismo De Acción
The mechanism of action of isooctyl nonan-1-oate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release isooctyl alcohol and nonanoic acid, which can then participate in further biochemical reactions. The specific pathways and targets depend on the context of its application, such as in biological systems or industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
Isooctyl acetate: An ester formed from isooctyl alcohol and acetic acid.
Isooctyl palmitate: An ester formed from isooctyl alcohol and palmitic acid.
Isooctyl stearate: An ester formed from isooctyl alcohol and stearic acid.
Uniqueness
Isooctyl nonan-1-oate is unique due to its specific combination of isooctyl alcohol and nonanoic acid, which imparts distinct chemical and physical properties. Compared to similar esters, it may exhibit different solubility, boiling point, and reactivity, making it suitable for specific applications in various fields.
Propiedades
Número CAS |
94248-79-0 |
|---|---|
Fórmula molecular |
C17H34O2 |
Peso molecular |
270.5 g/mol |
Nombre IUPAC |
6-methylheptyl nonanoate |
InChI |
InChI=1S/C17H34O2/c1-4-5-6-7-8-11-14-17(18)19-15-12-9-10-13-16(2)3/h16H,4-15H2,1-3H3 |
Clave InChI |
PJFUXKUGWYCBQR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)OCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12644313.png)
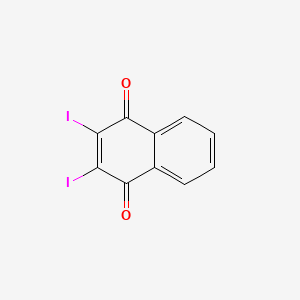


![1-[2-(1,3-Benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-yl]ethanone](/img/structure/B12644322.png)
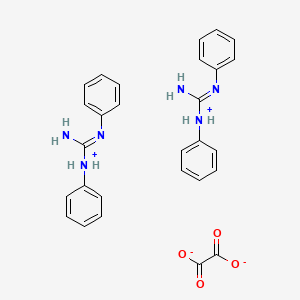
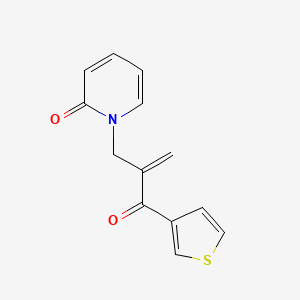
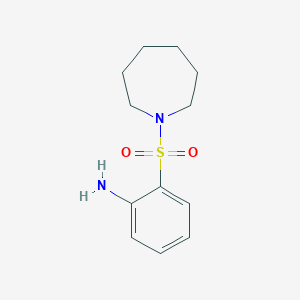
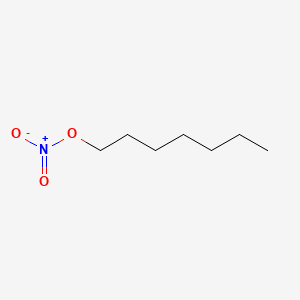

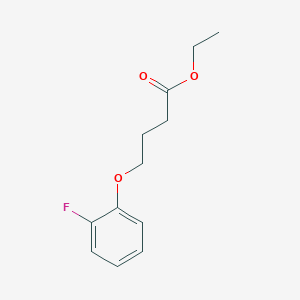
![4-[2-(Dibutylamino)ethyl]phenol](/img/structure/B12644365.png)

